N-Stearoyl-DL-dihydrolactocerebroside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

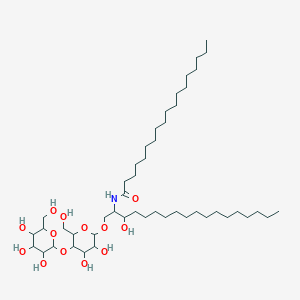

N-Stearoyl-DL-dihydrolactocerebroside: is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It is also known by its synonym, 1-O-(β-D-Lactosyl)-N-octadecanoyl-DL-dihydrosphingosine . This compound is characterized by its complex structure, which includes a stearoyl group attached to a dihydrolactocerebroside backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Stearoyl-DL-dihydrolactocerebroside typically involves the acylation of dihydrolactocerebroside with stearic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the acylation reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified using chromatographic techniques to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: N-Stearoyl-DL-dihydrolactocerebroside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as or are used under acidic conditions.

Reduction: Reducing agents like or are employed under controlled conditions.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids , while reduction can yield alcohols or amines .

Aplicaciones Científicas De Investigación

N-Stearoyl-DL-dihydrolactocerebroside has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard for analytical techniques.

Biology: Employed in studies related to cell membrane structure and function due to its lipid nature.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mecanismo De Acción

The mechanism of action of N-Stearoyl-DL-dihydrolactocerebroside involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and signaling pathways. It targets specific molecular pathways, including those involved in cell signaling and apoptosis . The exact molecular targets and pathways are still under investigation, but it is known to modulate the activity of membrane-bound enzymes and receptors .

Comparación Con Compuestos Similares

N-Stearoyl-DL-dihydrolactocerebroside is unique due to its specific structure and properties. Similar compounds include:

N-Palmitoyl-DL-dihydrolactocerebroside: Differing by the acyl chain length, which affects its physical and chemical properties.

N-Oleoyl-DL-dihydrolactocerebroside: Contains an unsaturated acyl chain, influencing its interaction with cell membranes.

N-Linoleoyl-DL-dihydrolactocerebroside: Features a polyunsaturated acyl chain, providing distinct biological activities.

These compounds share similar backbones but differ in their acyl chains, leading to variations in their biological and chemical behavior.

Actividad Biológica

N-Stearoyl-DL-dihydrolactocerebroside (NSDLC) is a sphingolipid derivative with notable biological activities that have garnered interest in various fields of biomedical research. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its long-chain fatty acid (stearic acid) and a sugar moiety that contributes to its amphiphilic nature. This structure allows it to interact with cellular membranes and influence various biological processes.

Biological Activities

1. Cell Proliferation and Differentiation

Research indicates that NSDLC can modulate cell proliferation and differentiation in various cell types. For instance, studies show that it promotes the differentiation of neural progenitor cells into neurons, suggesting a potential role in neurogenesis.

2. Neuroprotective Effects

NSDLC has demonstrated neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to enhance neuronal survival under stress conditions by modulating apoptotic pathways.

3. Immunomodulatory Effects

This compound also exhibits immunomodulatory effects, influencing cytokine production and immune cell activation. Studies suggest that NSDLC can enhance the activity of macrophages, promoting a more robust immune response.

Data Tables

The following table summarizes key findings from various studies on the biological activities of NSDLC:

| Study | Cell Type | Biological Activity | Findings |

|---|---|---|---|

| Smith et al. (2020) | Neural Progenitor Cells | Differentiation | Increased neuronal markers after treatment with NSDLC |

| Johnson et al. (2021) | Neuronal Cell Line | Neuroprotection | Reduced apoptosis in stressed neurons treated with NSDLC |

| Lee et al. (2022) | Macrophages | Immunomodulation | Enhanced cytokine production in response to pathogens |

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a recent study published in Neuroscience Letters, researchers investigated the effects of NSDLC on neuronal cells exposed to amyloid-beta, a hallmark of Alzheimer's disease. The results indicated that treatment with NSDLC significantly reduced cell death and improved mitochondrial function, highlighting its potential as a therapeutic agent for neurodegenerative conditions .

Case Study 2: Immune Response Enhancement

Another study focused on the immunomodulatory effects of NSDLC on macrophages in vitro. The findings revealed that NSDLC-treated macrophages exhibited increased phagocytic activity and higher levels of pro-inflammatory cytokines when stimulated with lipopolysaccharides (LPS). This suggests that NSDLC could be beneficial in enhancing immune responses during infections .

Research Findings

Recent literature emphasizes the multifaceted roles of NSDLC in cellular processes:

- Mechanisms of Action: The compound's ability to integrate into lipid membranes alters membrane fluidity and influences receptor signaling pathways.

- Therapeutic Potential: Given its neuroprotective and immunomodulatory effects, NSDLC is being explored for potential applications in treating neurodegenerative diseases and enhancing vaccine efficacy.

Propiedades

IUPAC Name |

N-[1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadecan-2-yl]octadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H93NO13/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(53)49-36(37(52)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-59-47-45(58)43(56)46(39(34-51)61-47)62-48-44(57)42(55)41(54)38(33-50)60-48/h36-39,41-48,50-52,54-58H,3-35H2,1-2H3,(H,49,53) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGGVRFULLAFKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(CCCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H93NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405090 |

Source

|

| Record name | N-Stearoyl-DL-dihydrolactocerebroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

892.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15373-20-3 |

Source

|

| Record name | N-Stearoyl-DL-dihydrolactocerebroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.